

Ugilec 141: A Technical Guide to a Persistent Organic Pollutant

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Compound of Interest

Compound Name: Ugilec 141

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ugilec 141, a technical mixture of tetrachlorobenzyltoluenes (TCBTs), was introduced as a substitute for polychlorinated biphenyls (PCBs) in various industrial applications, primarily as dielectric fluids in transformers and capacitors, and as hydraulic fluids.^[1] Despite its intended use as a safer alternative, its chemical structure and properties have raised concerns about its persistence in the environment, potential for bioaccumulation, and associated toxicological effects. This technical guide provides a comprehensive overview of **Ugilec 141**, detailing its physicochemical properties, environmental fate, analytical methodologies for its detection, and toxicological profile, with a focus on its classification as a persistent organic pollutant (POP).

Introduction to Ugilec 141 and its Classification as a POP

Ugilec 141 is a complex isomeric mixture, consisting of approximately 70 different tetrachlorobenzyltoluene isomers.^{[1][2]} It was manufactured in France and used in several European countries, including Germany and Spain, as a PCB replacement.^[1] The high degree of chlorination in its structure contributes to its chemical stability, low water solubility, and high lipid solubility, which are characteristic features of persistent organic pollutants (POPs).^{[2][3]} POPs are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment.^{[3][4]}

While not currently listed under the Stockholm Convention on Persistent Organic Pollutants, **Ugilec 141** exhibits many of the hallmark characteristics of a POP. Its use and marketing were prohibited in the European Union in 1991, with a complete ban on its use in existing machinery after June 1994, reflecting the growing concerns about its environmental impact.^[1]

Physicochemical Properties of Ugilec 141

The physicochemical properties of **Ugilec 141** are key to understanding its environmental behavior and persistence. A summary of its key properties is presented in Table 1. The low water solubility and high octanol-water partition coefficient (Kow) indicate a strong tendency to partition into fatty tissues of organisms and adsorb to organic matter in soil and sediment.

Table 1: Physicochemical Properties of **Ugilec 141**

Property	Value	Reference
Chemical Name	Monomethyl-tetrachlorodiphenyl methane; Tetrachlorobenzyltoluene (TCBT)	^[2] ^[5]
Trade Name	Ugilec 141	^[1] ^[5]
CAS Number	76253-60-6	^[1] ^[5]
Molecular Weight	320.05 g/mol	^[1]
Water Solubility	5 µg/L at 20 °C	^[1]
Vapour Pressure	0.05 Pa at 20 °C	^[1]
Log Kow (Octanol-Water Partition Coefficient)	High (specific value not found, but similar to PCBs)	^[1]
Composition	Mixture of ~70 isomers of tetrachlorobenzyltoluenes	^[1] ^[2]

Environmental Fate and Transport

The persistence and lipophilicity of **Ugilec 141** contribute to its long-range environmental transport and bioaccumulation. Once released into the environment, it is likely to adsorb to soil and sediment particles, where it can persist for long periods. Due to its low vapor pressure, long-range atmospheric transport is less significant compared to more volatile POPs. However, transport via sediment and water currents can lead to its distribution in aquatic ecosystems.

Environmental Concentrations

Quantitative data on the environmental concentrations of **Ugilec 141** (TCBTs) are scarce. However, studies on structurally similar compounds like tetrachlorobenzenes (TCBs) can provide insights into their potential environmental distribution. For instance, in southern Ontario and Quebec, Canada, TCB levels in suspended sediments have been detected in the range of not detected to 320 ng/g (dry weight).[2] In wildlife from the same region, concentrations were generally below 2 ng/g, except in contaminated areas where levels reached up to 37.4 ng/g (wet weight).[2] These values suggest that chlorinated aromatic compounds can accumulate in environmental compartments, particularly in sediments and biota.

Note: Specific monitoring data for **Ugilec 141** in European rivers, sediments, or biota were not readily available in the conducted searches. This represents a significant data gap in the environmental risk assessment of this compound.

Experimental Protocols

Analytical Methodology for the Determination of Ugilec 141

The analysis of **Ugilec 141** in environmental matrices typically involves solvent extraction, cleanup to remove interfering substances, and instrumental analysis, primarily by gas chromatography-mass spectrometry (GC-MS).

For Sediment and Soil Samples:

- **Sample Collection:** Collect sediment or soil samples using appropriate coring or grab sampling devices. Store samples in solvent-rinsed glass jars at -20°C until analysis.
- **Drying and Sieving:** Freeze-dry the samples and sieve through a 2 mm mesh to remove large debris.

- Extraction:
 - Soxhlet Extraction: A known weight of the dried sample (e.g., 10-20 g) is extracted with a non-polar solvent mixture like hexane:acetone (1:1 v/v) for 16-24 hours.
 - Pressurized Solvent Extraction (PSE): A more rapid method where the sample is extracted with a solvent mixture at elevated temperature and pressure.
- Sulfur Removal (for sediments): Elemental sulfur can interfere with the analysis. It can be removed by adding activated copper granules to the extract.

For Biota Samples (e.g., fish tissue):

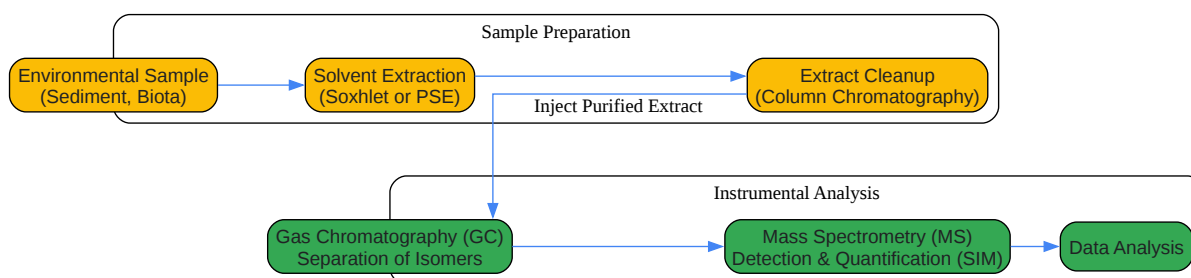
- Sample Collection and Homogenization: Collect tissue samples and homogenize them.
- Lipid Determination: Determine the lipid content of a subsample, as POP concentrations are often reported on a lipid weight basis.
- Extraction:
 - Soxhlet Extraction: Extract the homogenized tissue with a solvent mixture like hexane:dichloromethane (1:1 v/v).
 - Gel Permeation Chromatography (GPC): Often used for lipid removal from the extract.

The crude extract is subjected to cleanup procedures to remove interfering compounds. This is commonly achieved using column chromatography with adsorbents like Florisil, silica gel, or alumina. The choice of solvent for elution allows for the separation of different classes of compounds.

GC-MS is the preferred method for the quantification of TCBTs due to its high sensitivity and selectivity.

- Gas Chromatograph (GC) Conditions (Illustrative Example):
 - Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness).

- Injector: Splitless injection at a high temperature (e.g., 280°C).
- Oven Temperature Program: A temperature gradient is used to separate the different TCBT isomers (e.g., start at 100°C, hold for 2 min, ramp to 300°C at 5°C/min, hold for 10 min).
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity. Specific ions characteristic of TCBTs are monitored. While specific ions for **Ugilec 141** were not found in the searches, for chlorinated compounds, the molecular ion cluster and characteristic fragment ions are typically used for identification and quantification.



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Caption: Workflow for the analysis of **Ugilec 141** in environmental samples.

Toxicological Assessment Protocols

Toxicological studies are essential to evaluate the potential adverse health effects of **Ugilec 141**. Acute oral toxicity studies in rodents are a common starting point.

- Test Animals: Young adult, healthy, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain). Animals are acclimated to the laboratory conditions for at least 5 days.
- Housing and Feeding: Animals are housed in appropriate cages with controlled temperature ($22 \pm 3^{\circ}\text{C}$), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.
- Dose Administration:
 - The test substance (**Ugilec 141**) is administered in a single dose by gavage.
 - A suitable vehicle (e.g., corn oil) may be used to dissolve or suspend the substance.
 - Dosing is typically done in a stepwise procedure using a limited number of animals at each step. Starting doses are selected based on available information, often beginning with 300 mg/kg body weight or 2000 mg/kg body weight in a limit test.
- Observations:
 - Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
 - Observations are conducted frequently on the day of dosing and at least daily thereafter for 14 days.
- Pathology:
 - At the end of the observation period, all surviving animals are euthanized.
 - A gross necropsy is performed on all animals (those that died during the study and those euthanized at the end).
 - All gross pathological changes are recorded.

Note: Specific toxicological studies on **Ugilec 141** detailing endpoints beyond acute toxicity were not found in the conducted searches.

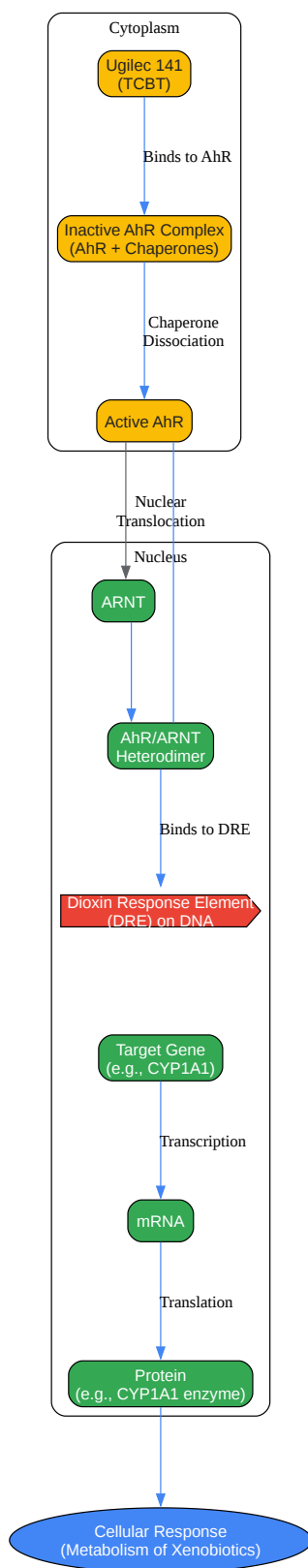
Mechanism of Action and Signaling Pathways

Like many other halogenated aromatic hydrocarbons, **Ugilec 141** is believed to exert some of its toxic effects through the activation of the Aryl Hydrocarbon Receptor (AhR).^[2]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that regulates the expression of a wide range of genes, including those involved in xenobiotic metabolism.

- **Ligand Binding:** In its inactive state, the AhR resides in the cytoplasm in a complex with several chaperone proteins. When a ligand like a TCBT isomer enters the cell, it binds to the AhR.
- **Nuclear Translocation:** Ligand binding causes a conformational change in the AhR, leading to its dissociation from the chaperone proteins and translocation into the nucleus.
- **Dimerization and DNA Binding:** In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
- **Gene Transcription:** The binding of the AhR/ARNT complex to DREs initiates the transcription of target genes, leading to the synthesis of proteins such as cytochrome P450 enzymes (e.g., CYP1A1), which are involved in the metabolism of foreign compounds.



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Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by **Ugilec 141**.

Regulatory Status and Future Outlook

The use of **Ugilec 141** has been significantly restricted in Europe due to its potential environmental and health risks. The European Union Council Directive 91/339/EEC prohibited its marketing and use from June 18, 1994.^[1] In Germany, its use, manufacture, and processing were banned in 1993.^[1] However, **Ugilec 141** is not currently listed as a POP under the Stockholm Convention.

The lack of comprehensive environmental monitoring data and detailed toxicological studies for **Ugilec 141** represents a critical knowledge gap. Further research is needed to fully assess its environmental risk, including its long-term effects on ecosystems and human health. The development of standardized analytical methods for the routine monitoring of TCBTs in various environmental matrices is also crucial for a more complete understanding of its distribution and fate.

Conclusion

Ugilec 141, a complex mixture of tetrachlorobenzyltoluenes, exhibits the key characteristics of a persistent organic pollutant, including persistence, potential for bioaccumulation, and toxicity. While its use has been restricted in Europe, the potential for historical contamination and the lack of comprehensive environmental data warrant further investigation. The analytical and toxicological protocols outlined in this guide provide a framework for future research aimed at filling these knowledge gaps. A deeper understanding of the environmental behavior and health effects of **Ugilec 141** is essential for its effective management and the protection of environmental and human health.

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References

- 1. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. canada.ca [canada.ca]
- 3. Toxicity assessment of sediments from three European river basins using a sediment contact test battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioaccumulation - Fraunhofer IME [ime.fraunhofer.de]
- 5. mdpi.com [mdpi.com]
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